2-Ethoxystypandrone is isolated from the ethyl acetate extract of Polygonum cuspidatum. This plant has been traditionally used in Asian medicine for its anti-inflammatory and antioxidant effects. The extraction and isolation processes involve various chromatographic techniques to ensure the purity and efficacy of the compound .
The synthesis of 2-Ethoxystypandrone involves several steps, primarily focusing on the extraction and purification from plant sources. The process typically includes:
2-Ethoxystypandrone has a complex molecular structure characterized by a naphthoquinone core with an ethoxy group.
2-Ethoxystypandrone participates in various chemical reactions that enhance its biological activity. Notably:
The mechanism by which 2-Ethoxystypandrone exerts its anticancer effects primarily involves the inhibition of STAT3 signaling pathways.
Relevant data from studies indicate that 2-Ethoxystypandrone maintains its efficacy across various concentrations when tested against different cancer cell lines .
2-Ethoxystypandrone holds significant potential in scientific research, particularly in oncology. Its applications include:
2-Ethoxystypandrone is a novel naphthoquinone compound isolated from the ethyl acetate (EtOAc) extract of Polygonum cuspidatum roots (synonyms: Fallopia japonica, Reynoutria japonica). The extraction process involves sequential pressurized solvent extraction using specialized equipment like the Büchi E-914 Speed Extractor, followed by advanced chromatographic purification techniques. Specifically, the EtOAc extract undergoes fractionation through silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative HPLC with C18 columns to yield purified 2-ethoxystypandrone. This compound occurs at low natural abundance (0.0014% yield) alongside seven known compounds, including resveratrol, emodin, and physcion [1] [2] [5]. Environmental factors such as soil composition, climate, and harvest time significantly influence the phytochemical profile of P. cuspidatum, though 2-ethoxystypandrone consistently appears in root extracts across geographical sources [5].
Table 1: Extraction and Isolation Parameters for 2-Ethoxystypandrone
Parameter | Specification |
---|---|
Plant Material | Roots of Polygonum cuspidatum |
Extraction Solvent | Ethyl acetate (EtOAc) |
Extraction Equipment | Büchi E-914 Speed Extractor |
Fractionation Methods | Silica gel chromatography, Sephadex LH-20, preparative HPLC with C18 columns |
Key Co-Isolated Compounds | Resveratrol, emodin, physcion, polydatin |
Natural Abundance | 0.0014% yield from EtOAc extract |
Polygonum cuspidatum holds a prominent position in Traditional Chinese Medicine (TCM), where it is known as "Hu Zhang" or "Japanese knotweed." For centuries, TCM practitioners have utilized its root extracts to treat inflammatory conditions, liver disorders, and microbial infections. The plant's inclusion in TCM formulations stems from its rich reservoir of bioactive compounds, including stilbenes (e.g., resveratrol), anthraquinones (e.g., emodin), and naphthoquinones like 2-ethoxystypandrone. While 2-ethoxystypandrone itself was not historically characterized, its structural analogues (e.g., 2-methoxystypandrone) contribute to the plant's documented anticancer properties in ethnomedical practices. Modern pharmacological studies have validated these traditional uses, revealing potent bioactivities against oncological targets [5] [7].
2-Ethoxystypandrone belongs to the juglone analogue subclass within the broader naphthoquinone chemical family. Naphthoquinones are characterized by a dual-ring structure featuring a para-quinone moiety fused to an aromatic benzene ring. Juglone analogues specifically contain a hydroxy group at the C-5 position of the naphthoquinone core. The compound’s structural backbone shares significant homology with juglone (5-hydroxy-1,4-naphthoquinone), differing primarily by an ethoxy substitution at the C-2 position. This molecular framework confers redox-active properties, enabling interactions with biological targets through electron transfer mechanisms. Naphthoquinones are widely distributed in medicinal plants and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects [1] [3] [5].
The molecular structure of 2-ethoxystypandrone (empirical formula: C₁₄H₁₂O₅) features three critical functional groups that define its bioactivity:
Structural characterization via NMR (¹H and ¹³C), MS, and IR spectroscopy confirms these functional groups. The ethoxy group’s presence is particularly significant, as structure-activity relationship (SAR) studies indicate that larger alkoxy substituents at C-2 enhance STAT3 inhibitory potency compared to smaller groups like methoxy [1] [3] [8].
Table 2: Structural Characteristics of 2-Ethoxystypandrone
Characteristic | Description |
---|---|
Chemical Class | Naphthoquinone / Juglone analogue |
Core Structure | 1,4-Naphthoquinone with 5-hydroxy group |
Key Substituent | Ethoxy group at C-2 |
Molecular Formula | C₁₄H₁₂O₅ |
Characterizing Methods | NMR (¹H, ¹³C), LC-MS-IT-TOF, IR spectroscopy |
SAR Significance | C-2 ethoxy group enhances STAT3 binding affinity vs. methoxy analogues |
Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor constitutively activated in >70% of human cancers, including hepatocellular carcinoma (HCC). Persistent STAT3 activation drives tumorigenesis through multiple mechanisms: promoting cancer cell proliferation via upregulation of cyclin D1 and c-Myc; inhibiting apoptosis via Bcl-xL and Mcl-1 induction; facilitating immune evasion by suppressing dendritic cell maturation; and remodeling the tumor microenvironment through VEGF induction. STAT3’s role extends beyond conventional cancer cells to cancer stem cells (CSCs), where it maintains stemness and chemoresistance. This pathway’s centrality in oncogenesis validates it as a high-priority target for anticancer drug development. Small-molecule STAT3 inhibitors represent an emerging therapeutic strategy to disrupt these protumorigenic circuits [1] [4] [6].
CSCs constitute a subpopulation within tumors responsible for therapy resistance, metastasis, and recurrence. In HCC, CSCs exhibit constitutive STAT3 activation, which sustains their self-renewal capacity, expression of stemness markers (CD133, EpCAM, CD44), and epithelial-mesenchymal transition (EMT). STAT3 inhibition disrupts CSC maintenance by downregulating stemness-associated transcription factors (Nanog, Oct4, Sox2) and telomerase activity. 2-Ethoxystypandrone emerges as a dual-targeting agent capable of inhibiting both bulk tumor cells and CSC populations. Its ability to suppress tumorsphere formation—a hallmark of CSC self-renewal—positions it as a promising candidate for eradicating therapeutically resilient cell populations in HCC [1] [4] [7].
Table 3: Anticancer Effects of 2-Ethoxystypandrone in HCC Models
Biological Activity | Experimental Findings | Mechanistic Insights |
---|---|---|
STAT3 Pathway Inhibition | IC₅₀ = 7.75 ± 0.18 μM (luciferase reporter assay) | Blocks IL-6-induced & constitutive STAT3 phosphorylation (Tyr705) |
HCC Cell Growth Suppression | IC₅₀ = 3.69–20.36 μM (MTT assay in multiple HCC lines) | Induces G2/M cell cycle arrest and intrinsic apoptosis |
CSC Tumorsphere Inhibition | IC₅₀ = 2.70 ± 0.28 μM (primary tumorsphere assay) | Reduces CD133⁺/EpCAM⁺ populations; downregulates Nanog, Oct4, Sox2 |
Apoptosis Induction in CSCs | Dose-dependent caspase activation (flow cytometry) | Mitochondrial depolarization; Bax/Bcl-2 ratio increase |
Stemness Pathway Modulation | Downregulates Wnt/β-catenin and Notch signaling | Suppresses β-catenin nuclear translocation; inhibits NICD cleavage |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: